1-Bromo-2-chloro-5,6-difluorobenzene
Overview
Description
1-Bromo-2-chloro-5,6-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5,6-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-5,6-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-5,6-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or diaryl compounds.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-5,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5,6-difluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions, while the fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-chloro-5,6-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,6-difluorobenzene: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-Bromo-5-chloro-1,3-difluorobenzene: Another closely related compound with different substitution patterns, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
2-bromo-1-chloro-3,4-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRISBCIIDKSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289532 | |
Record name | 2-Bromo-1-chloro-3,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-25-1 | |
Record name | 2-Bromo-1-chloro-3,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-chloro-3,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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